

# physical and chemical properties of 1-naphthyl triflate

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## Compound of Interest

Compound Name:	1-Naphthyl trifluoromethanesulfonate
Cat. No.:	B1581689

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An In-depth Technical Guide to 1-Naphthyl Triflate: Properties, Synthesis, and Applications

## Introduction

1-Naphthyl triflate, systematically known as naphthalen-1-yl trifluoromethanesulfonate, is a pivotal reagent in modern organic synthesis. As an aryl triflate, its utility stems from the exceptional lability of the trifluoromethanesulfonate (triflate) group, which functions as a superior leaving group, often referred to as a "pseudohalide." This property renders the naphthyl moiety highly susceptible to oxidative addition by transition metal catalysts, thereby enabling a vast array of cross-coupling reactions. For researchers in medicinal chemistry and materials science, 1-naphthyl triflate serves as a versatile building block for constructing complex molecular architectures, offering a reliable alternative to traditional aryl halides in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic protocols, and key applications, offering field-proven insights for its effective utilization.

## Compound Identification and Molecular Structure

A clear identification is fundamental for any chemical reagent. 1-Naphthyl triflate is characterized by a naphthalene ring substituted with a trifluoromethanesulfonate ester group at the 1-position.

Identifier	Value
CAS Number	99747-74-7 <a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	naphthalen-1-yl trifluoromethanesulfonate <a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	1-Naphthyl trifluoromethanesulfonate, 1-naphthalenyl triflate <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub> S <a href="#">[1]</a> <a href="#">[6]</a>
Molecular Weight	276.23 g/mol <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
SMILES	C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
InChIKey	WQWUQDVFRYMMCY-UHFFFAOYSA-N <a href="#">[2]</a> <a href="#">[5]</a>

## Physicochemical Properties

The physical properties of 1-naphthyl triflate dictate its handling, storage, and reaction conditions. It is typically supplied as a liquid with a distinct reddish hue.[\[2\]](#)[\[7\]](#)

Property	Value	Source(s)
Physical Form	Liquid	<a href="#">[2]</a> <a href="#">[7]</a>
Color	Red	<a href="#">[2]</a> <a href="#">[7]</a>
Boiling Point	97-98 °C at 0.3 mmHg	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Density	1.405 - 1.493 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Refractive Index (n <sup>20</sup> /D)	1.52	<a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Flash Point	>113 °C (>230 °F)	<a href="#">[5]</a> <a href="#">[7]</a>
Topological Polar Surface Area	51.8 Å <sup>2</sup>	<a href="#">[3]</a> <a href="#">[5]</a>

**Solubility Profile:** While comprehensive solubility data is not widely published, the molecular structure provides strong indications of its behavior. The large, nonpolar naphthalene core suggests good solubility in common organic solvents like dichloromethane (DCM),

tetrahydrofuran (THF), dioxane, toluene, and diethyl ether. Its polarity is low, and it is expected to be insoluble in water, where it would be prone to hydrolysis under certain conditions. By analogy, related compounds like sodium triflate are soluble in polar organic solvents such as acetone and THF but insoluble in nonpolar solvents like benzene.[10]

## Chemical Profile and Reactivity

### The Triflate Anion: A Superior Leaving Group

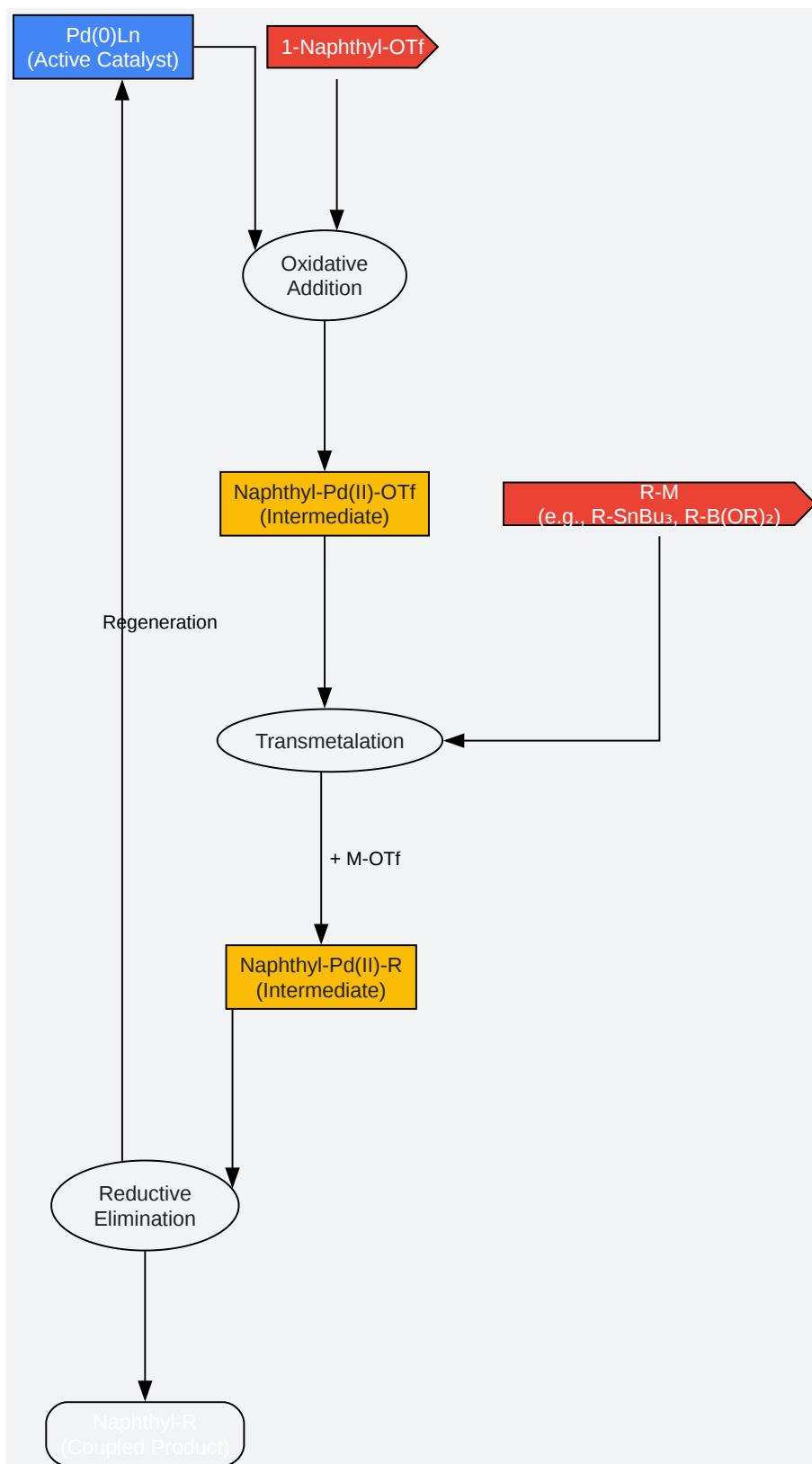
The chemical utility of 1-naphthyl triflate is dominated by the trifluoromethanesulfonate group. The triflate anion ( $\text{CF}_3\text{SO}_3^-$ ) is an exceptionally stable conjugate base of triflic acid, a superacid. This stability arises from two key factors:

- Inductive Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the sulfur atom.
- Resonance: The negative charge is delocalized across the three oxygen atoms and, to a lesser extent, the sulfur atom.

This extreme stability makes the triflate anion an outstanding leaving group, far surpassing traditional halide leaving groups like  $\text{I}^-$ ,  $\text{Br}^-$ , and  $\text{Cl}^-$ . In the context of cross-coupling, this translates to faster rates of oxidative addition to the metal catalyst, often allowing reactions to proceed under milder conditions than their aryl halide counterparts.[11]

### Core Application: Transition Metal-Catalyzed Cross-Coupling

1-Naphthyl triflate is a premier electrophile for forming new bonds at the C1-position of the naphthalene ring. It is extensively used in palladium, nickel, and cobalt-catalyzed reactions.[12] [13][14] The general catalytic cycle provides a framework for understanding these transformations.



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Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

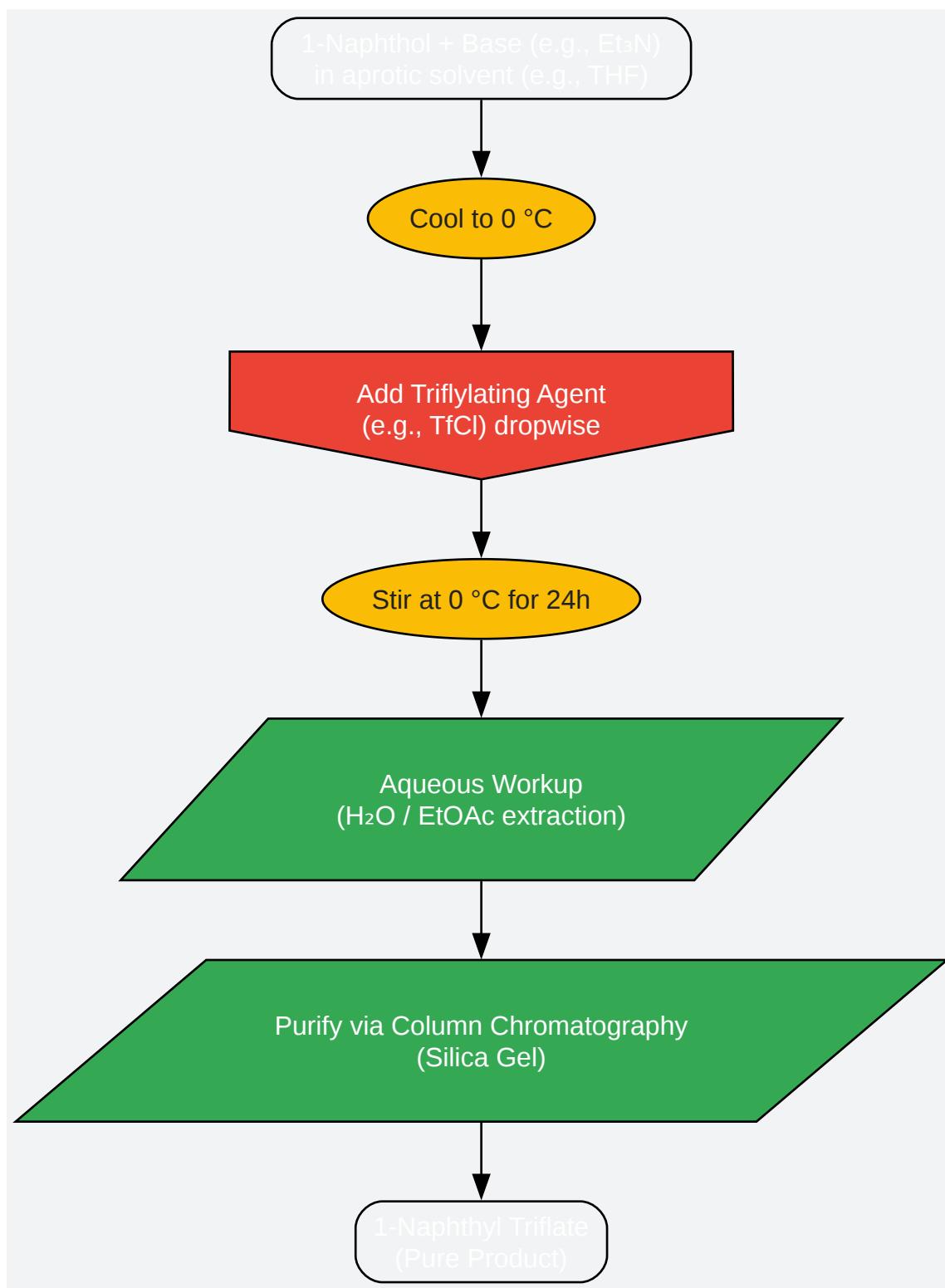
### Field-Proven Applications:

- Stille Coupling: Reacts with organostannanes ( $R-SnBu_3$ ) to form C-C bonds. Studies have demonstrated the successful coupling of 1-naphthyl triflate with stannanes containing phosphorus, arsenic, and selenium heteroatoms.[12]
- Suzuki-Miyaura Coupling: Couples with boronic acids or esters ( $R-B(OR)_2$ ) and is a cornerstone of modern C-C bond formation. The reaction tolerates a wide range of functional groups. While aryl nonaflates are sometimes more reactive, aryl triflates are widely and successfully employed.[11][13]
- Heck Reaction: Used to arylate alkenes, providing a direct route to substituted naphthyl alkenes.[15]
- C-N and C-O Bond Formation: Participates in Buchwald-Hartwig amination and etherification reactions, coupling with amines and alcohols, respectively.

The choice to use 1-naphthyl triflate over an aryl halide is often driven by the need for higher reactivity, especially with challenging substrates or when milder conditions are required to preserve sensitive functional groups.

## Synthesis Protocol

1-Naphthyl triflate is readily prepared from commercially available 1-naphthol. The most common method involves reaction with a triflylating agent, such as trifluoromethanesulfonic anhydride ( $Tf_2O$ ) or trifluoromethanesulfonyl chloride ( $TfCl$ ), in the presence of a non-nucleophilic base to neutralize the acid byproduct.

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Caption: Workflow for the synthesis of 1-naphthyl triflate from 1-naphthol.

## Detailed Experimental Methodology

This protocol is adapted from established procedures for aryl triflate synthesis.[\[6\]](#)

- Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-naphthol (1.0 eq) and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
- Basification: Add a suitable non-nucleophilic base, such as triethylamine (Et<sub>3</sub>N, 2.0 eq) or pyridine (2.0 eq).
- Cooling: Place the flask in an ice-water bath and cool the stirring mixture to 0 °C.
- Reagent Addition: Slowly add trifluoromethanesulfonyl chloride (TfCl, 1.5 eq) or trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O, 1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C. The causality here is critical: slow addition to a cooled solution prevents exothermic runaway and minimizes side reactions.
- Reaction: Allow the reaction to stir at 0 °C for 24 hours or until TLC/GC-MS analysis indicates complete consumption of the starting 1-naphthol.
- Workup: Evaporate the solvent under reduced pressure. To the residue, add ethyl acetate (EtOAc) and water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic phase sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate in vacuo.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield the pure 1-naphthyl triflate.

## Spectroscopic Characterization

While specific spectra should be run for each batch, the expected spectral features are well-defined:

- <sup>1</sup>H NMR: The spectrum will be dominated by signals in the aromatic region (approx. 7.2-8.2 ppm), corresponding to the seven protons of the naphthalene ring system. The distinct

splitting patterns can be used to confirm the 1-substitution pattern.[3]

- $^{13}\text{C}$  NMR: Will show 11 distinct signals, with 10 in the aromatic region for the naphthalene carbons and one quartet (due to C-F coupling) for the trifluoromethyl carbon.
- $^{19}\text{F}$  NMR: A singlet corresponding to the three equivalent fluorine atoms of the  $-\text{CF}_3$  group.
- IR Spectroscopy: Characteristic strong absorption bands for the S=O stretches (approx.  $1410\text{-}1450\text{ cm}^{-1}$ ) and C-F stretches (approx.  $1200\text{-}1250\text{ cm}^{-1}$ ).
- Mass Spectrometry: The molecular ion peak ( $m/z = 276.01$ ) corresponding to the exact mass  $[\text{C}_{11}\text{H}_7\text{F}_3\text{O}_3\text{S}]^+$  should be observable.[3][5]

## Safety, Handling, and Storage

Hazard Profile: 1-Naphthyl triflate is classified as a corrosive substance.[3][15]

- GHS Classification: Skin Corrosion/Irritation Category 1B; Serious Eye Damage/Eye Irritation Category 1.[3]
- Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][15]

Handling:

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles/face shield.[15]
- Avoid inhalation of vapors and contact with skin and eyes.

Storage:

- Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, which can lead to hydrolysis.[2][7]
- Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][7]

## Conclusion

1-Naphthyl triflate is a powerful and versatile electrophilic partner for advanced organic synthesis. Its high reactivity, driven by the stability of the triflate leaving group, provides a distinct advantage over many aryl halides, enabling a broad scope of cross-coupling reactions under mild conditions. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for researchers and drug development professionals to fully harness its synthetic potential in the creation of novel and complex molecules.

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